molecular formula C12H16O3 B14509822 Acetic acid;4-phenylbut-1-en-1-ol CAS No. 62692-60-8

Acetic acid;4-phenylbut-1-en-1-ol

Cat. No.: B14509822
CAS No.: 62692-60-8
M. Wt: 208.25 g/mol
InChI Key: XBDXAVBHUDSVIR-UHFFFAOYSA-N
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Description

Acetic acid;4-phenylbut-1-en-1-ol is an organic compound with the molecular formula C10H12O2 It is a derivative of acetic acid and contains a phenyl group attached to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid;4-phenylbut-1-en-1-ol can be synthesized through esterification reactions, where acetic acid reacts with 4-phenylbut-1-en-1-ol in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of acyl chlorides or acid anhydrides as reactants, which react with 4-phenylbut-1-en-1-ol under controlled conditions to form the ester . The process may also involve purification steps, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-phenylbut-1-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Acetic acid;4-phenylbut-1-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;4-phenylbut-1-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic acyl substitution reactions, where the acyl group is replaced by a nucleophile . This reaction mechanism is facilitated by the presence of a catalytic amount of acid, which protonates the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbut-1-en-1-ol: A similar compound without the acetic acid moiety.

    Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.

    Butenol derivatives: Compounds with similar butenol chains but different substituents.

Uniqueness

Acetic acid;4-phenylbut-1-en-1-ol is unique due to the presence of both the acetic acid and phenylbutenol moieties in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

62692-60-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

acetic acid;4-phenylbut-1-en-1-ol

InChI

InChI=1S/C10H12O.C2H4O2/c11-9-5-4-8-10-6-2-1-3-7-10;1-2(3)4/h1-3,5-7,9,11H,4,8H2;1H3,(H,3,4)

InChI Key

XBDXAVBHUDSVIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CCC=CO

Origin of Product

United States

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